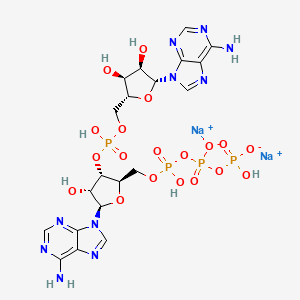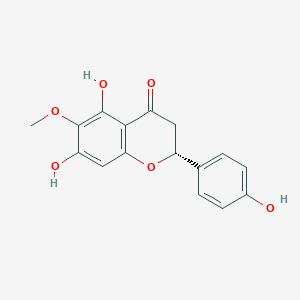
P-P-P-aCyd.2Na+.2H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “P-P-P-aCyd.2Na+.2H2O” is known as disodium hydrogen phosphate dihydrate. It is a chemical compound with the formula Na2HPO4·2H2O. This compound is widely used in various industries due to its versatile properties. It appears as a white, crystalline powder and is highly soluble in water.
准备方法
Synthetic Routes and Reaction Conditions: Disodium hydrogen phosphate dihydrate can be synthesized through several methods, including:
Neutralization Method: This involves the neutralization of phosphoric acid (H3PO4) with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form.
Extraction Method: This method involves extracting disodium hydrogen phosphate from natural phosphate rocks using sulfuric acid, followed by purification and crystallization.
Ion Exchange Method: In this method, sodium ions are exchanged with hydrogen ions in a phosphoric acid solution using ion exchange resins, followed by crystallization.
Industrial Production Methods: Industrial production of disodium hydrogen phosphate dihydrate often involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and crystallized to obtain the dihydrate form.
化学反应分析
Types of Reactions: Disodium hydrogen phosphate dihydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions (Na+), hydrogen phosphate ions (HPO4^2-), and water.
Acid-Base Reactions: It can act as a buffer in acid-base reactions, maintaining the pH of solutions.
Dehydration: Upon heating, it loses its water of crystallization to form anhydrous disodium hydrogen phosphate.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Acid-Base Reactions: Common acids (e.g., HCl) and bases (e.g., NaOH) are used.
Dehydration: Heating at temperatures above 100°C.
Major Products:
Hydrolysis: Sodium ions and hydrogen phosphate ions.
Acid-Base Reactions: Depending on the reactants, it can form various sodium salts and phosphoric acid.
Dehydration: Anhydrous disodium hydrogen phosphate.
科学研究应用
Disodium hydrogen phosphate dihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a buffering agent in chemical reactions and analytical chemistry.
Biology: It serves as a component in biological buffers and culture media.
Medicine: It is used in pharmaceutical formulations and as a laxative.
Industry: It is employed in water treatment, detergents, and food processing as an emulsifier and stabilizer.
作用机制
The compound exerts its effects primarily through its ability to act as a buffer, maintaining the pH of solutions. It can interact with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH. In biological systems, it helps maintain the acid-base balance, which is crucial for various biochemical processes.
相似化合物的比较
Sodium Dihydrogen Phosphate (NaH2PO4): Unlike disodium hydrogen phosphate, this compound has one sodium ion and two hydrogen ions, making it more acidic.
Trisodium Phosphate (Na3PO4): This compound has three sodium ions and is more basic compared to disodium hydrogen phosphate.
Monosodium Phosphate (NaH2PO4): Similar to sodium dihydrogen phosphate but with one sodium ion and one hydrogen ion.
Uniqueness: Disodium hydrogen phosphate dihydrate is unique due to its balanced pH buffering capacity, making it suitable for a wide range of applications in different fields. Its dihydrate form also provides stability and ease of handling in various industrial processes.
属性
分子式 |
C9H18N3Na2O16P3 |
|---|---|
分子量 |
563.15 g/mol |
IUPAC 名称 |
disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6?,7+,8-;;;;/m1..../s1 |
InChI 键 |
KNSYTSUGTLJHPS-HRHJKWFCSA-L |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)





![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)

